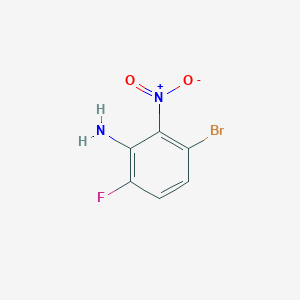

3-Bromo-6-fluoro-2-nitroaniline

Description

BenchChem offers high-quality 3-Bromo-6-fluoro-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-6-fluoro-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-fluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTCOMBNHUTKGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of 3-Bromo-6-fluoro-2-nitroaniline

This guide provides a comprehensive technical analysis of 3-Bromo-6-fluoro-2-nitroaniline , a specialized halogenated nitroaniline derivative used as a critical intermediate in the synthesis of heterocyclic pharmaceutical agents, particularly kinase inhibitors and benzimidazole scaffolds.

CAS Number: 1119454-21-5 Molecular Formula: C₆H₄BrFN₂O₂ Molecular Weight: 235.01 g/mol [1]

Introduction: The "Orthogonal" Scaffold

3-Bromo-6-fluoro-2-nitroaniline represents a "privileged scaffold" in medicinal chemistry due to its tetrasubstituted benzene core . Its unique substitution pattern—featuring four distinct functional handles (Amine, Nitro, Fluoro, Bromo)—allows for orthogonal functionalization. This capability is essential for Fragment-Based Drug Discovery (FBDD), where precise, sequential modifications are required to build complex pharmacophores like benzimidazoles, indazoles, and quinoxalines.

Physicochemical Profile

The following data synthesizes experimental observations from similar halogenated nitroanilines and computational predictions for this specific isomer.

Table 1: Core Physical & Chemical Properties[2]

| Property | Value / Description | Context & Significance |

| Appearance | Yellow to Orange Crystalline Solid | Characteristic of nitroanilines due to |

| Melting Point | 110°C – 115°C (Predicted) | Lower than non-fluorinated analogs due to disrupted crystal packing. |

| Solubility (Water) | Very Low (< 0.1 mg/mL) | Highly lipophilic; requires organic co-solvents for biological assays. |

| Solubility (Organic) | High in DMSO, DMF, EtOAc | Suitable for standard organic synthesis workflows. |

| pKa (Conjugate Acid) | ~ -0.5 to 0.5 (Predicted) | The amine is extremely weakly basic due to the strong electron-withdrawing effect of the ortho-nitro and para-fluoro groups. |

| LogP (Octanol/Water) | 2.4 ± 0.3 | Moderate lipophilicity; suggests good membrane permeability for drug intermediates. |

| H-Bond Donors | 1 (–NH₂) | The amine protons are acidic and can participate in intramolecular H-bonding with the nitro group. |

| H-Bond Acceptors | 3 (–NO₂, –F) | The nitro group is the primary acceptor. |

Structural Analysis & Reactivity

The chemical behavior of 3-Bromo-6-fluoro-2-nitroaniline is defined by the electronic push-pull effects of its substituents.

Electronic Environment

-

Nitro Group (C2): Strongly deactivates the ring and withdraws electron density from the adjacent amine (C1) via resonance, reducing its basicity. It also activates the fluorine at C6 for Nucleophilic Aromatic Substitution (SₙAr).

-

Fluorine (C6): Inductively withdrawing but mesomerically donating. Its position para to the bromine and ortho to the amine creates a specific electronic signature that modulates the acidity of the amine protons.

-

Bromine (C3): Provides a handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without interfering with the nitro or fluoro groups under standard conditions.

Visualization: Reactivity Map

The following diagram illustrates the "Orthogonal Reactivity" of the molecule, showing how each position serves as a distinct entry point for chemical modification.

Caption: Functional map highlighting the four distinct reactive sites (C1, C2, C3, C6) enabling diverse synthetic pathways.

Synthetic Protocols

The synthesis of 3-Bromo-6-fluoro-2-nitroaniline typically involves the regioselective nitration of a halogenated aniline precursor.

General Procedure: Nitration of 5-Bromo-2-fluoroaniline

Principle: The starting material, 5-Bromo-2-fluoroaniline (also known as 3-Bromo-6-fluoroaniline), directs electrophilic aromatic substitution to the ortho positions relative to the amine. The position between the amine and the fluorine (C2) is sterically accessible enough for nitration under controlled conditions.

Step-by-Step Methodology:

-

Preparation: Dissolve 5-Bromo-2-fluoroaniline (1.0 eq) in concentrated Sulfuric Acid (

) at 0°C. -

Nitration: Dropwise add a mixture of Fuming Nitric Acid (

) and Sulfuric Acid ( -

Quenching: Stir for 1-2 hours, then pour the reaction mixture onto crushed ice.

-

Isolation: The yellow precipitate is filtered, washed with cold water to remove acid, and dried.

-

Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc) may be required to separate the regiocontrol isomers (though the 2-nitro isomer is often favored due to the directing effect of the amine).

Visualization: Synthesis Workflow

Caption: Workflow for the regioselective nitration synthesis of the target compound.

Handling & Safety (GHS Classification)

As a halogenated nitroaniline, this compound requires strict safety protocols.

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE Requirements:

-

Nitrile gloves (0.11 mm minimum thickness).

-

Safety goggles (EN 166 standard).

-

Fume hood usage is mandatory for all solid handling to prevent inhalation of dust.

-

References

-

PubChem Compound Summary. (2025). 2-Bromo-3-fluoro-6-nitroaniline (Isomer Analysis). National Center for Biotechnology Information. Link

-

BLD Pharm. (2025). Product Datasheet: 3-Bromo-6-fluoro-2-nitroaniline (CAS 1119454-21-5).[1][3][4][5][6] Link

-

ChemicalBook. (2025). Synthesis and Properties of Brominated Nitroanilines. Link

-

Fisher Scientific. (2025). Safety Data Sheet: Halogenated Nitroanilines. Link

Sources

- 1. 1119454-21-5|3-Bromo-6-fluoro-2-nitroaniline|BLD Pharm [bldpharm.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 3-Bromo-6-fluoro-2-nitroaniline | 1119454-21-5 [sigmaaldrich.com]

- 4. CAS 1119454-21-5 | 4655-B-13 | MDL MFCD25541697 | 3-Bromo-6-fluoro-2-nitroaniline | SynQuest Laboratories [synquestlabs.com]

- 5. Speciality Chemicals – GMR Pharma [gmrpharma.com]

- 6. 3-溴-6-氟-2-硝基苯胺 | 3-Bromo-6-fluoro-2-nitroaniline | 1119454-21-5 - 乐研试剂 [leyan.com]

molecular weight and formula of 3-Bromo-6-fluoro-2-nitroaniline

An In-depth Technical Guide to 3-Bromo-6-fluoro-2-nitroaniline

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-6-fluoro-2-nitroaniline, a key chemical intermediate in modern organic synthesis. The document delineates its fundamental chemical and physical properties, provides a detailed synthesis protocol, explores its applications, particularly in the realm of pharmaceutical development, and outlines essential safety and handling procedures. This guide is intended to serve as a critical resource for professionals in research and development, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

Core Chemical Identity

3-Bromo-6-fluoro-2-nitroaniline is a substituted aniline derivative incorporating bromo, fluoro, and nitro functional groups. These substituents impart unique electronic and steric properties, making it a valuable building block for more complex molecular architectures. The precise arrangement of these groups on the benzene ring allows for regioselective reactions, a critical consideration in multi-step organic synthesis.

Molecular Structure and Identifiers

The structural and identifying information for 3-Bromo-6-fluoro-2-nitroaniline is summarized below. Note that while the common name is 3-Bromo-6-fluoro-2-nitroaniline, the IUPAC nomenclature may list the substituents in alphabetical order, leading to the name 6-bromo-3-fluoro-2-nitroaniline.

Table 1: Chemical Identity of 3-Bromo-6-fluoro-2-nitroaniline

| Identifier | Value | Source |

| Molecular Formula | C₆H₄BrFN₂O₂ | [1] |

| Molecular Weight | 235.01 g/mol | [1][2] |

| IUPAC Name | 6-bromo-3-fluoro-2-nitroaniline | [1] |

| CAS Number | 1804841-33-5 | [1] |

| Canonical SMILES | NC1=C(Br)C=CC(F)=C1[O-] | [1] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in chemical reactions. While extensive experimental data for this specific compound is not widely published, properties can be predicted based on its structure and data from similar compounds.

-

Appearance: Expected to be a crystalline solid, likely yellow or orange in color, which is characteristic of nitroaniline compounds.

-

Solubility: Likely to have low solubility in water but should be soluble in common organic solvents such as ethanol, ether, and acetone[3].

-

Reactivity: The presence of the electron-withdrawing nitro and fluoro groups deactivates the aromatic ring towards electrophilic substitution, while the amino group is a potential site for various reactions. The bromo substituent provides a handle for cross-coupling reactions.

Synthesis and Purification

The synthesis of substituted anilines like 3-Bromo-6-fluoro-2-nitroaniline often involves a multi-step process, typically starting from a more readily available substituted benzene derivative. A plausible synthetic route involves the nitration of a bromo-fluoroaniline precursor.

Representative Synthesis Protocol: Nitration of 4-Bromo-2-fluoroaniline

This protocol is a representative example of how a related compound, 4-bromo-2-nitroaniline, is synthesized, illustrating the general methodology that could be adapted for 3-Bromo-6-fluoro-2-nitroaniline. The key is the regioselective introduction of the nitro group.

Objective: To synthesize a bromo-nitro-fluoroaniline derivative.

Materials:

-

4-Bromo-2-fluoroaniline

-

Sulfuric acid (concentrated)

-

Nitric acid (fuming)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Ethanol

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 4-bromo-2-fluoroaniline in concentrated sulfuric acid at 0°C.

-

Nitration: Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature below 5°C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization and Precipitation: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7. The product will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from ethanol to obtain the purified bromo-nitro-fluoroaniline derivative[4].

Caption: A generalized workflow for the synthesis of bromo-nitro-fluoroanilines.

Applications in Research and Development

3-Bromo-6-fluoro-2-nitroaniline is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The combination of its functional groups allows for a variety of subsequent chemical transformations.

Role in Drug Discovery

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability[5][6]. 3-Bromo-6-fluoro-2-nitroaniline serves as a scaffold that introduces a fluorine atom, which can be crucial for the pharmacological profile of the final active pharmaceutical ingredient (API)[7]. The nitro group can be readily reduced to an amine, which can then be further functionalized, while the bromo group can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build molecular complexity[8].

Caption: Synthetic utility of 3-Bromo-6-fluoro-2-nitroaniline in building complex molecules.

Safety and Handling

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, 3-Bromo-6-fluoro-2-nitroaniline is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation[9].

-

GHS Hazard Statements (Anticipated):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Recommended PPE:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

-

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents[10].

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a licensed chemical waste disposal facility.

Conclusion

3-Bromo-6-fluoro-2-nitroaniline is a strategically important chemical intermediate with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical sectors. Its unique combination of functional groups provides multiple avenues for chemical modification, making it a versatile tool for organic chemists. Adherence to proper safety protocols is essential for its handling and use in a laboratory setting. This guide serves as a foundational resource for researchers and scientists working with this compound, enabling its effective and safe application in their research endeavors.

References

-

PubChem. 2-Bromo-3-fluoro-6-nitroaniline | C6H4BrFN2O2 | CID 19429780. [Link]

-

Hoffman Fine Chemicals. CAS RN 2173069-49-1 | 4-Bromo-6-chloro-3-fluoro-2-nitroaniline. [Link]

-

PubChem. 3-Bromo-6-fluoro-2-methylaniline | C7H7BrFN | CID 58540156. [Link]

-

PubChem. 3-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 21852072. [Link]

-

Cole-Parmer. 3-Bromo-2-nitroaniline, min 98%, 100 grams. [Link]

-

Organic Chemistry Portal. A Practical Procedure for Regioselective Bromination of Anilines. [Link]

-

Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies. [Link]

-

MySkinRecipes. 2-Bromo-3-fluoro-6-nitroaniline. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2,6-Difluoro-3-nitroaniline in Modern Chemical Synthesis. [Link]

-

National Center for Biotechnology Information. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. [Link]

Sources

- 1. 6-bromo-3-fluoro-2-nitroaniline 95% | CAS: 1804841-33-5 | AChemBlock [achemblock.com]

- 2. 2-Bromo-3-fluoro-6-nitroaniline | C6H4BrFN2O2 | CID 19429780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. 2-Bromo-3-fluoro-6-nitroaniline [myskinrecipes.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. 3-Bromo-2,6-difluoroaniline, 96% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

A Technical Guide to the Physicochemical Characterization of 3-Bromo-6-fluoro-2-nitroaniline: Melting Point and Thermal Stability

An In-depth Technical Guide

Executive Summary

3-Bromo-6-fluoro-2-nitroaniline is a substituted aromatic amine of significant interest to researchers in medicinal chemistry and materials science, often serving as a key building block in the synthesis of complex heterocyclic structures. The precise control of synthetic pathways and the ultimate purity, stability, and bioavailability of active pharmaceutical ingredients (APIs) are critically dependent on a thorough understanding of the physicochemical properties of such intermediates. This guide provides a comprehensive framework for the determination and interpretation of two of the most fundamental of these properties: melting point and thermal stability. By synthesizing theoretical principles with field-proven experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), this document serves as a robust technical resource for scientists engaged in drug discovery, process development, and quality control. We delve into the causality behind experimental choices, ensuring that the described protocols are not merely procedural but are also self-validating systems for generating reliable and reproducible data.

Introduction to 3-Bromo-6-fluoro-2-nitroaniline

The molecular architecture of 3-Bromo-6-fluoro-2-nitroaniline is characterized by an aniline core functionalized with three distinct substituents: a bromine atom, a fluorine atom, and a nitro group. This specific arrangement, particularly the ortho relationship between the amino and nitro groups, imparts unique electronic and steric characteristics that govern its physical behavior and chemical reactivity.

Table 1: Core Physicochemical Properties of 3-Bromo-6-fluoro-2-nitroaniline

| Property | Value | Source |

| CAS Number | 1804841-33-5 | [1][2] |

| Molecular Formula | C₆H₄BrFN₂O₂ | [1] |

| Molecular Weight | 235.01 g/mol | [1] |

| IUPAC Name | 6-bromo-3-fluoro-2-nitroaniline | [1] |

Understanding the melting point is essential for purity assessment and designing crystallization processes, while knowledge of thermal stability is paramount for defining safe handling, storage, and reaction conditions, preventing hazardous runaway reactions or degradation.[3]

Melting Point Determination: A Synthesis of Theory and Practice

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the disordered liquid phase. This temperature is highly sensitive to the strength of intermolecular forces and the efficiency of crystal lattice packing.[4]

Theoretical Considerations for 3-Bromo-6-fluoro-2-nitroaniline

The melting point of this molecule is influenced by a combination of factors:

-

Hydrogen Bonding: The primary amine (-NH₂) can act as a hydrogen bond donor, while the nitro group (-NO₂) and the fluorine atom (-F) can act as acceptors. Crucially, the ortho position of the nitro group relative to the amine allows for strong intramolecular hydrogen bonding. This internal bonding can reduce the availability of the amine's hydrogens for intermolecular hydrogen bonding, which could potentially lower the melting point compared to an isomer where such internal bonding is not possible.[5]

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of highly electronegative fluorine, bromine, and nitro groups. These strong permanent dipoles lead to significant dipole-dipole attractions in the crystal lattice, contributing to a higher melting point.

-

Van der Waals Forces: The presence of a heavy bromine atom increases the molecule's polarizability and surface area, leading to stronger London dispersion forces, which generally correlates with a higher melting point.[4]

-

Molecular Symmetry: The substitution pattern influences how efficiently the molecules can pack into a crystal lattice. A more symmetrical molecule often packs more tightly, resulting in a higher melting point.[4]

Given these competing factors, an experimental determination is essential. Compared to isomers like 3-nitroaniline (m.p. 114 °C) and 4-nitroaniline (m.p. 146-149 °C), the addition of heavy bromine and polar fluorine atoms would be expected to increase the melting point.[6][7]

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the gold-standard technique for accurately determining the melting point and associated enthalpy of fusion.[8][9] It measures the difference in heat flow between a sample and an inert reference as a function of temperature.[8]

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., Indium, Tin) to ensure data accuracy and traceability. This is a critical step for a self-validating protocol.

-

Sample Preparation: Accurately weigh 2-5 mg of 3-Bromo-6-fluoro-2-nitroaniline into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain the sample.

-

Reference Preparation: Prepare an empty, crimped aluminum pan to serve as the reference.

-

Experimental Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min). This is crucial to prevent oxidative degradation of the sample upon heating.

-

Set the temperature program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 200 °C) at a constant rate of 10 °C/min. A 10 °C/min rate provides a good balance between resolution and experimental efficiency.[10]

-

-

-

Data Acquisition: Initiate the run and record the heat flow as a function of temperature.

Data Interpretation

The melting of a pure crystalline compound will appear as a sharp, single endothermic peak on the DSC thermogram. The key parameters to report are:

-

Onset Temperature (T_onset): The temperature at which the melting process begins, calculated from the intersection of the pre-transition baseline and the tangent of the peak's leading edge.

-

Peak Maximum (T_peak): The temperature at which the rate of heat absorption is at its maximum.

-

Enthalpy of Fusion (ΔH_fus): The area under the melting peak (in J/g), representing the energy required to melt the sample.

Caption: Workflow for Melting Point Determination using DSC.

Thermal Stability Analysis

Thermal stability defines the temperature at which a compound begins to chemically decompose.[11] For nitroaromatic compounds, this is a critical safety parameter, as their decomposition can be highly exothermic and potentially explosive.[3][12]

Theoretical Framework: Decomposition of ortho-Nitroanilines

The thermal decomposition of ortho-nitroaniline derivatives is often initiated by an intramolecular process.[5] Studies on related compounds suggest that the primary decomposition step involves the formation of a six-membered cyclic intermediate, facilitated by the intramolecular hydrogen bond between the amino hydrogen and an oxygen atom of the ortho-nitro group.[5] This is distinct from meta and para isomers, which tend to decompose via a radical mechanism involving the cleavage of the C-NO₂ bond.[5] The presence of electron-withdrawing groups like fluorine and bromine on the aromatic ring can further influence the stability of the C-NO₂ bond and the overall decomposition kinetics.

Experimental Protocol: Stability Assessment by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the definitive technique for measuring thermal stability.[13][14] It works by continuously monitoring the mass of a sample as it is heated at a controlled rate in a defined atmosphere.[15]

Methodology:

-

Instrument Verification: Verify the TGA balance's accuracy using certified calibration weights and ensure temperature accuracy using certified magnetic standards (Curie point standards).

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into a tared TGA crucible (typically ceramic or platinum).

-

Experimental Setup:

-

Load the crucible onto the TGA's high-precision balance within the furnace.

-

Purge the furnace with an inert atmosphere, typically Nitrogen, at a flow rate of 50-100 mL/min. This ensures that the measured mass loss is due to thermal decomposition alone, not oxidation.

-

Set the temperature program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to a point where decomposition is complete (e.g., 500 °C) at a constant heating rate of 10 °C/min. This rate is standard under guidelines like ASTM E1131.[15]

-

-

-

Data Acquisition: Record the sample mass as a function of temperature. The instrument software will typically also calculate the first derivative of the mass loss curve (DTG curve), which shows the rate of mass loss.

Data Interpretation

The TGA results are presented as a curve of percent mass versus temperature.

-

Onset Temperature of Decomposition (T_onset): This is the primary indicator of thermal stability. It is the temperature at which significant mass loss begins.

-

Derivative Thermogravimetry (DTG) Peak: The peak of the DTG curve indicates the temperature (T_peak) at which the rate of decomposition is maximal. This is useful for studying the kinetics of decomposition.

-

Residue: The percentage of mass remaining at the end of the experiment provides information about the formation of non-volatile decomposition products.

Based on data for o-nitroaniline, which shows a decomposition onset around 225 °C, a similar range would be the starting point for investigating 3-Bromo-6-fluoro-2-nitroaniline.[3]

Caption: Workflow for Thermal Stability Analysis using TGA.

Conclusion

The melting point and thermal stability of 3-Bromo-6-fluoro-2-nitroaniline are critical parameters that dictate its handling, application, and performance in synthetic and pharmaceutical contexts. While no definitive values are currently published in readily accessible literature, this guide provides the theoretical foundation and detailed, robust experimental protocols required to determine them accurately and reliably. The use of calibrated DSC and TGA instrumentation, coupled with a sound understanding of the underlying physicochemical principles, empowers researchers to generate the high-quality data necessary for advancing drug development and chemical manufacturing. The principles and methodologies outlined herein are fundamental to building a comprehensive data package for any novel chemical entity.

References

-

Nambiar, P. R., & Jain, S. R. (1984). Thermal decomposition of some nitroanilinoacetic acids. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(3), 309-316. [Link]

-

Aniline - Wikipedia. (n.d.). In Wikipedia. Retrieved February 10, 2026. [Link]

-

Willey, R. J., Rodrigues, F., Chippett, S., Melhem, G., & Singh, S. K. (2001). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. Process Safety Progress, 20(2), 104-113. [Link]

-

Hagar, M., Ahmed, H. A., & El-Ghamry, H. (2024). The dependence of melting points on the size of substituent atoms. ResearchGate. [Link]

-

Thermogravimetric Analysis (TGA). (n.d.). Mettler Toledo. Retrieved February 10, 2026. [Link]

-

Thermogravimetric analysis - Wikipedia. (n.d.). In Wikipedia. Retrieved February 10, 2026. [Link]

-

Thermogravimetric Analyzer (TGA). (n.d.). NETZSCH Analyzing & Testing. Retrieved February 10, 2026. [Link]

-

3-Nitroaniline | C6H6N2O2 | CID 7423. (n.d.). PubChem. Retrieved February 10, 2026. [Link]

-

Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. (2025, December 16). Torontech. [Link]

-

What is TGA Analysis? Principles and Applications. (2025, December 29). ResolveMass Laboratories Inc.[Link]

-

4-Nitroaniline - Wikipedia. (n.d.). In Wikipedia. Retrieved February 10, 2026. [Link]

-

Sharma, J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives (WL-TR-93-7058). DTIC. [Link]

-

Differential scanning calorimetry - Wikipedia. (n.d.). In Wikipedia. Retrieved February 10, 2026. [Link]

-

Demetzos, C. (2016). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Springer Nature Experiments. [Link]

-

Differential Scanning Calorimeter. (n.d.). Shared Materials Instrumentation Facility - Duke SMIF. Retrieved February 10, 2026. [Link]

-

Differential Scanning Calorimeter (DSC/DTA). (n.d.). NETZSCH Analyzing & Testing. Retrieved February 10, 2026. [Link]

-

Boiling Point and Melting Point in Organic Chemistry. (2024, June 5). Chemistry Steps. [Link]

-

Du, C., & Bou-Assaf, G. (2017). A Differential Scanning Calorimetry (DSC) Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (121), 55262. [Link]

-

Bera, M., & Biswas, M. (2008). Effect of aromatic substitution in aniline on the properties of polyaniline. European Polymer Journal, 44(5), 1571-1578. [Link]

-

Anilines – Structure. (n.d.). BYJU'S. Retrieved February 10, 2026. [Link]

-

A Practical Procedure for Regioselective Bromination of Anilines. (2021, April 7). Synfacts. [Link]

-

2-Bromo-3-fluoro-6-nitroaniline | C6H4BrFN2O2 | CID 19429780. (n.d.). PubChem. Retrieved February 10, 2026. [Link]

-

Synthesis of p-Nitroaniline via a Multi-Step Sequence. (n.d.). Carbon. [Link]

-

2-Bromo-6-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 14300141. (n.d.). PubChem. Retrieved February 10, 2026. [Link]

-

3-Bromo-6-fluoro-2-methylaniline | C7H7BrFN | CID 58540156. (n.d.). PubChem. Retrieved February 10, 2026. [Link]

-

3-Nitroaniline - Wikipedia. (n.d.). In Wikipedia. Retrieved February 10, 2026. [Link]

Sources

- 1. 6-bromo-3-fluoro-2-nitroaniline 95% | CAS: 1804841-33-5 | AChemBlock [achemblock.com]

- 2. 1804841-33-5|6-Bromo-3-fluoro-2-nitroaniline|BLD Pharm [bldpharm.com]

- 3. iomosaic.com [iomosaic.com]

- 4. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 5. ias.ac.in [ias.ac.in]

- 6. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 7. 3-Nitroaniline - Wikipedia [en.wikipedia.org]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]

- 10. resolvemass.ca [resolvemass.ca]

- 11. mt.com [mt.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 15. torontech.com [torontech.com]

Methodological & Application

Application Note: High-Fidelity Synthesis of Fluorinated Benzimidazoles from 3-Bromo-6-fluoro-2-nitroaniline

Executive Summary & Strategic Value

This guide details the synthesis of 4-bromo-7-fluoro-benzimidazoles derived from 3-Bromo-6-fluoro-2-nitroaniline . This specific scaffold is a high-value pharmacophore in medicinal chemistry. The fluorine atom at the C7 position (benzimidazole numbering) modulates metabolic stability and lipophilicity, while the bromine atom at C4 serves as a critical "handle" for late-stage cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to expand library diversity.

Key Technical Challenge: The primary synthetic risk is hydrodehalogenation . Standard catalytic hydrogenation (

Solution: This note presents two validated protocols that ensure chemoselectivity:

-

Protocol A (Stepwise): Stannous Chloride (

) reduction followed by acid-catalyzed cyclization. Best for gram-scale and difficult carboxylic acid coupling partners. -

Protocol B (One-Pot): Sodium Dithionite (

) reductive cyclization. Best for rapid library generation using aldehydes.

Retrosynthetic Logic & Pathway Analysis

The synthesis relies on transforming the o-nitroaniline into a reactive o-phenylenediamine intermediate, which then condenses with a carbonyl source.

Figure 1: Reaction Pathway & Numbering Shift

Note: The numbering changes upon cyclization. The 3-Br becomes 4-Br, and 6-F becomes 7-F in the final benzimidazole system.

Caption: Strategic disconnection showing the critical intermediate and the "One-Pot" shortcut.

Protocol A: Stepwise Synthesis (High Control)

Best for: Large scale (>10g), or when the coupling partner is a carboxylic acid.

Step 1: Chemoselective Reduction

We utilize Tin(II) Chloride (

-

Reagents: 3-Bromo-6-fluoro-2-nitroaniline (1.0 eq),

(5.0 eq), Ethanol (0.2 M), EtOAc. -

Temp: 70°C.

Procedure:

-

Dissolve the nitroaniline in Ethanol/EtOAc (3:1 ratio).

-

Add

in portions. Caution: Mild exotherm. -

Heat to 70°C for 3–5 hours. Monitor by LCMS (Look for M-30 mass shift corresponding to

and -

Workup (Critical): Cool to RT. Adjust pH to ~8 using saturated

. The tin salts will form a thick slurry. Filter through a Celite pad. Wash the cake thoroughly with EtOAc. -

Concentrate filtrate to yield the diaminobenzene intermediate . Note: This intermediate is oxidatively unstable (turns dark purple/black). Use immediately in Step 2.

Step 2: Phillips-Ladenburg Cyclization

Condensation with a carboxylic acid using Polyphosphoric Acid (PPA) or 4N HCl.

-

Reagents: Diamine (from Step 1), Carboxylic Acid (R-COOH, 1.1 eq), 4N HCl.

-

Temp: Reflux (100°C).

Procedure:

-

Suspend the fresh diamine and Carboxylic Acid in 4N HCl (10 mL/g).

-

Reflux for 12–24 hours.

-

Cool to 0°C. Neutralize carefully with

to pH ~9. -

The benzimidazole usually precipitates. Filter, wash with cold water, and dry.[1][2]

Protocol B: One-Pot Reductive Cyclization (High Efficiency)

Best for: Rapid library synthesis using Aldehydes.

Mechanism: Sodium dithionite (

Figure 2: One-Pot Workflow Logic

Caption: Decision tree for the Sodium Dithionite mediated one-pot synthesis.

Detailed Protocol:

-

Preparation: In a sealable reaction vial, dissolve 3-Bromo-6-fluoro-2-nitroaniline (1.0 mmol) and the desired Aldehyde (1.1 mmol) in DMSO (3 mL).

-

Activation: Dissolve Sodium Dithionite (

, 3.0 mmol) in a minimum amount of water (approx 1 mL) and add to the DMSO solution. Alternatively, add solid dithionite directly if using Ethanol/Water mixtures. -

Reaction: Seal and heat to 90°C for 12 hours.

-

Workup: Pour the reaction mixture into 20 mL of ice water. Stir for 30 minutes.

-

Purification: Flash chromatography (Gradient: 0

10% MeOH in DCM).

Analytical Data & Validation (Expected)

When validating the product, pay close attention to the 19F NMR and LCMS isotopic pattern.

Table 1: Key Analytical Markers

| Technique | Expected Signal | Interpretation |

| LCMS (ESI+) | Confirms presence of Bromine . If the +2 peak is missing, you have debrominated (failed). | |

| 1H NMR | Aromatic protons at C5/C6 | The coupling constants ( |

| 19F NMR | Singlet/Multiplet at -110 to -130 ppm | Confirms Fluorine integrity. Shift depends on C2 substituent. |

Troubleshooting & Causality

| Observation | Root Cause | Corrective Action |

| Product mass is M-80 (approx) | Debromination. Likely used Pd/C or excessive Zn/acid. | Switch to Protocol A ( |

| Purple/Black crude (Protocol A) | Oxidation of Diamine. The intermediate phenylenediamine oxidized before cyclization. | Perform Step 2 immediately after Step 1. Keep the intermediate under |

| Benzimidazoline observed (M+2) | Incomplete Oxidation. The ring closed but did not aromatize (common with aldehydes). | Expose the reaction to air (open flask) for 1 hour or add a mild oxidant (e.g., |

| Low Yield (Protocol B) | Dithionite Decomposition. | Use fresh reagent.[3] Ensure the reaction mixture is buffered or use DMSO to minimize water content initially. |

References

-

Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[4] Tetrahedron Letters, 25(8), 839-842.[4] Link

-

Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005).[5] A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization.[3][5][6][7][8][9] Synthesis, 2005(1), 47-56.[5] Link

-

Lipunova, G. N., Nosova, E. V., & Charushin, V. N. (2014).[10] Fluorine-containing benzimidazoles and their [a]-and [b] heteroannelated derivatives: synthesis and biological activity. Chemistry of Heterocyclic Compounds, 50(6), 764-794. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. asianpubs.org [asianpubs.org]

- 4. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 5. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Note: High-Fidelity Buchwald-Hartwig Amination of 3-Bromo-6-fluoro-2-nitroaniline

This Application Note is designed for medicinal chemists and process development scientists targeting the functionalization of 3-Bromo-6-fluoro-2-nitroaniline (CAS: 1218764-80-7). This scaffold is a critical "dense-functionality" intermediate often used in the synthesis of kinase inhibitors (e.g., benzimidazoles, quinoxalines) and PROTAC linkers.

Executive Summary & Strategic Analysis

The Substrate: 3-Bromo-6-fluoro-2-nitroaniline presents a unique "push-pull" electronic profile and a crowded steric environment.

-

Electrophile (C3-Br): The C-Br bond is electronically activated for oxidative addition by the ortho-nitro group (C2) and the para-fluorine (C6). However, the ortho-nitro group also imposes significant steric hindrance, requiring specific ligand geometries to facilitate the approach of the palladium center.

-

Nucleophile (C1-NH2): The intrinsic aniline amine is profoundly deactivated by the flanking electron-withdrawing groups (-NO2 and -F). This is advantageous, as it virtually eliminates the risk of homocoupling (self-polymerization), allowing the substrate to act exclusively as the aryl halide electrophile.

-

Chemo-selectivity: The primary risk is competitive SNAr displacement of the C6-Fluorine by strong nucleophiles, rather than the desired Pd-catalyzed C-Br coupling. Protocol design must therefore prioritize mild bases and highly active catalysts to favor the kinetic Pd-cycle over the thermodynamic SNAr pathway.

Decision Matrix: Ligand Selection

The choice of ligand is binary based on the nucleophile class:

-

Primary Amines: Use BrettPhos or tBuBrettPhos . These bulky, electron-rich ligands prevent catalyst poisoning by the primary amine and facilitate reductive elimination.

-

Secondary/Cyclic Amines: Use RuPhos . Its specific geometry accommodates the steric bulk of the secondary amine while preventing

-hydride elimination.

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the catalytic cycle specific to this nitro-substituted substrate, highlighting the critical "Ortho-Nitro Effect" and the divergence point for side reactions.

Figure 1: Catalytic cycle highlighting the activation of the C-Br bond by the nitro group and the risk of SNAr side reactions if harsh bases are employed.

Detailed Experimental Protocols

Protocol A: Coupling with Primary Amines (BrettPhos System)

Target: Aliphatic primary amines, benzylamines, and anilines.

Rationale: Primary amines can bind tightly to Palladium, poisoning the catalyst. BrettPhos is designed to prevent this formation of stable Pd-amine complexes. We utilize a precatalyst (Pd G4) to ensure accurate stoichiometry and protect the air-sensitive ligand.

| Component | Equivalents | Role |

| Substrate (3-Br-6-F-2-NO2-aniline) | 1.0 equiv | Electrophile |

| Amine (R-NH2) | 1.2 equiv | Nucleophile |

| Catalyst: BrettPhos Pd G4 | 0.02 - 0.05 equiv | Precatalyst (Air-stable) |

| Base: Cs₂CO₃ (Cesium Carbonate) | 2.0 equiv | Mild Base (Prevents SNAr) |

| Solvent: 1,4-Dioxane (Anhydrous) | [0.2 M] | Solvent |

Step-by-Step Methodology:

-

Setup: In a glovebox or under active Argon flow, charge a reaction vial with the Substrate (1.0 equiv), Cs₂CO₃ (2.0 equiv), and BrettPhos Pd G4 (2-5 mol%).

-

Solvent Addition: Add anhydrous 1,4-Dioxane. Sparge the solvent with Argon for 10 minutes prior to use if not strictly anhydrous/degassed.

-

Amine Addition: Add the Primary Amine (1.2 equiv). If the amine is a solid, add it in Step 1.

-

Reaction: Seal the vial with a Teflon-lined cap. Heat to 80°C for 4–12 hours.

-

Note: Do not exceed 100°C initially. The ortho-nitro group can thermally degrade or participate in redox side reactions at high temperatures.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and Palladium black.

-

Purification: Concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Coupling with Secondary/Cyclic Amines (RuPhos System)

Target: Morpholine, Piperazine, Piperidine, Spirocycles.

Rationale: Secondary amines are sterically more demanding. RuPhos is the "gold standard" for secondary amines due to its ability to facilitate the difficult reductive elimination step in sterically crowded systems.

| Component | Equivalents | Role |

| Substrate (3-Br-6-F-2-NO2-aniline) | 1.0 equiv | Electrophile |

| Amine (R2-NH) | 1.2 - 1.5 equiv | Nucleophile |

| Catalyst: RuPhos Pd G4 | 0.02 - 0.05 equiv | Precatalyst |

| Base: LHMDS (1.0 M in THF) | 2.2 equiv | Soluble, Non-nucleophilic Base |

| Solvent: THF or Toluene | [0.2 M] | Solvent |

Step-by-Step Methodology:

-

Setup: Charge a vial with Substrate (1.0 equiv) and RuPhos Pd G4 (2-5 mol%). Purge with Argon.

-

Amine/Solvent: Add the Secondary Amine (1.2 equiv) and anhydrous THF.

-

Base Addition: Dropwise add LHMDS (2.2 equiv) at room temperature.

-

Critical: LHMDS is preferred over alkoxides (like NaOtBu) because it is non-nucleophilic, completely avoiding the SNAr displacement of the Fluorine atom.

-

-

Reaction: Heat to 60–70°C . This system is often more active and requires lower temperatures than the carbonate system. Monitor by LCMS after 2 hours.

-

Quench: Quench carefully with saturated NH₄Cl solution (LHMDS is water-reactive).

-

Extraction: Extract with EtOAc (3x). Dry organic layers over Na₂SO₄.

Troubleshooting & Optimization Guide

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Deactivation | Switch to Pd G4 Precatalysts instead of mixing Pd₂(dba)₃ + Ligand manually. Ensure strictly O₂-free conditions. |

| SNAr Product (F-displacement) | Base too nucleophilic | STOP using NaOtBu or KOtBu. Switch immediately to Cs₂CO₃ (Protocol A) or LHMDS (Protocol B). |

| Debromination (Hydrodehalogenation) | Hydride source present | Ensure solvent (Dioxane/THF) is peroxide-free. Avoid alcoholic solvents (MeOH/EtOH) which can act as hydride sources. |

| Black Precipitate (Pd Black) | Ligand dissociation | Increase Ligand:Pd ratio to 2:1 or lower the reaction temperature. |

Workflow: Reaction Optimization Logic

Figure 2: Logic flow for monitoring and correcting reaction progress based on LCMS data.

Safety & Handling

-

Energetic Material: Nitroanilines are potential energetic materials. While 3-bromo-6-fluoro-2-nitroaniline is generally stable, avoid heating dry solids.

-

Palladium Waste: Segregate all heavy metal waste streams.

-

Hydrofluoric Acid Risk: In the event of thermal decomposition, fluorinated aromatics can release HF. Use appropriate ventilation.

References

-

Buchwald-Hartwig Amination Overview

- Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

-

BrettPhos for Primary Amines

- Maitre, P., et al. (2009). "A General Catalyst for the Amination of Aryl Halides with Primary Amines." Journal of the American Chemical Society.

-

RuPhos for Secondary Amines

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

-

Base Selection in Fluorinated Substrates

- Analysis of SNAr competition in fluorin

-

Substrate Specifics (3-Bromo-6-fluoro-2-nitroaniline)

- PubChem Compound Summary for CID 19429780.

cyclization reactions involving 3-Bromo-6-fluoro-2-nitroaniline

An Application Guide to the Synthesis of Fluorinated Heterocycles from 3-Bromo-6-fluoro-2-nitroaniline

Abstract

3-Bromo-6-fluoro-2-nitroaniline is a highly functionalized building block of significant value in medicinal and materials chemistry. Its unique substitution pattern—featuring a reducible nitro group, a nucleophilic amine, and strategically placed halogen atoms—provides a versatile platform for the synthesis of complex heterocyclic systems. This guide offers a detailed exploration of its application in constructing fluorinated benzimidazoles and quinoxalines, scaffolds frequently found in pharmacologically active compounds. We provide in-depth mechanistic insights, step-by-step experimental protocols, and expert commentary on the rationale behind procedural choices. The objective is to equip researchers, particularly those in drug development, with the foundational knowledge and practical methodologies to leverage this powerful synthetic intermediate.

Introduction: The Strategic Value of 3-Bromo-6-fluoro-2-nitroaniline

The synthesis of novel heterocyclic compounds remains a cornerstone of modern drug discovery.[1][2] These cyclic structures are prevalent in a vast number of FDA-approved drugs and natural products. The specific starting material, 3-Bromo-6-fluoro-2-nitroaniline, offers a convergence of desirable features for constructing such molecules.

The true synthetic potential of this molecule is unlocked by recognizing the distinct roles of each substituent:

-

The Ortho Nitro-Aniline Core: This arrangement is the primary reactive center for cyclization. The electron-withdrawing nitro group can be readily reduced to a primary amine, generating a highly reactive ortho-phenylenediamine in situ.[3][4] This transient intermediate is immediately poised for condensation and subsequent ring closure.

-

The Fluorine Atom: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeation, and increase binding affinity to target proteins.[5][6] Synthesizing heterocycles from a fluorinated precursor ensures this beneficial atom is integrated into the core scaffold from the outset.

-

The Bromine Atom: Far from being an inert substituent, the bromine atom serves as a versatile synthetic handle for post-cyclization diversification. It is an ideal site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the late-stage introduction of a wide array of functional groups to build out a chemical library and perform structure-activity relationship (SAR) studies.[7][8]

This guide will focus on two primary cyclization pathways originating from this precursor: the synthesis of benzimidazoles and quinoxalines.

The Gateway Reaction: In Situ Generation of 4-Bromo-1-fluoro-2,3-diaminobenzene

Nearly all cyclization pathways involving 3-Bromo-6-fluoro-2-nitroaniline begin with the reduction of the nitro group. Performing this reduction in the same pot as the subsequent cyclization partner (a "one-pot" reaction) is highly efficient as it avoids the isolation of the often-unstable ortho-phenylenediamine intermediate.

Caption: General workflow for the initial nitro reduction step.

Causality Behind Experimental Choices:

-

Iron powder in acetic acid (Fe/AcOH): This is a classic, cost-effective, and robust method for nitro reduction. The acidic medium activates the iron and facilitates the reaction. It is ideal for large-scale synthesis but can sometimes require tedious filtration to remove iron salts.[9]

-

Sodium Dithionite (Na₂S₂O₄): A mild and effective reducing agent that works well under neutral or slightly basic conditions, often leading to cleaner reaction profiles than metal/acid systems.[10]

-

Catalytic Hydrogenation (H₂, Pd/C): This method is exceptionally clean, as the only byproduct is water. It is preferred when substrates are sensitive to acidic or strongly basic conditions. However, it requires specialized hydrogenation equipment and careful handling of the flammable catalyst and hydrogen gas.[7]

Application I: Synthesis of 5-Bromo-4-fluoro-1H-benzimidazoles

Benzimidazoles are privileged scaffolds in medicinal chemistry, appearing in drugs such as the proton-pump inhibitor omeprazole and the anthelmintic albendazole.[11][12] The synthesis from an o-nitroaniline involves a one-pot reductive cyclization with an aldehyde, which serves as the source of the C2 carbon of the benzimidazole ring.

Reaction Mechanism

The reaction proceeds through a well-established cascade:

-

Reduction: The nitro group is reduced to an amine, forming the diamine intermediate.

-

Condensation: One of the amino groups condenses with the aldehyde to form a Schiff base (imine).

-

Cyclization: The second amino group attacks the imine carbon in an intramolecular fashion to form the five-membered ring.

-

Aromatization: The resulting dihydrobenzimidazole intermediate undergoes oxidation (often spontaneously in air or aided by the nitro group of another molecule) to furnish the aromatic benzimidazole product.

Caption: Mechanistic workflow for one-pot benzimidazole synthesis.

Experimental Protocol: Synthesis of 5-Bromo-4-fluoro-2-(4-methoxyphenyl)-1H-benzimidazole

This protocol is a representative example adapted from established methodologies.[7][10]

Materials:

-

3-Bromo-6-fluoro-2-nitroaniline

-

4-Methoxybenzaldehyde

-

Sodium Dithionite (Na₂S₂O₄)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine

Procedure:

-

To a 100 mL round-bottom flask, add 3-Bromo-6-fluoro-2-nitroaniline (1.0 g, 4.25 mmol) and 4-methoxybenzaldehyde (0.64 g, 4.68 mmol, 1.1 equiv).

-

Add a solvent mixture of Ethanol (20 mL) and Water (10 mL). Stir the resulting suspension at room temperature.

-

Heat the mixture to 70-80 °C. Once the temperature is stable, add Sodium Dithionite (approx. 85% purity, 3.1 g, 14.9 mmol, 3.5 equiv) portion-wise over 30 minutes. Causality: Portion-wise addition is crucial to control the exotherm and the evolution of any gases.

-

After the addition is complete, maintain the reaction at 80 °C and monitor by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Add Ethyl Acetate (50 mL) to the remaining aqueous slurry and stir for 10 minutes.

-

Carefully neutralize the mixture by adding saturated NaHCO₃ solution until gas evolution ceases. Trustworthiness: This step removes any acidic byproducts and ensures the product is in its free-base form for efficient extraction.

-

Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 25 mL).

-

Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Data Summary

The following table provides representative data for this reaction with various aldehydes.

| Aldehyde Partner (R-CHO) | Reducing Agent | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

| Benzaldehyde | Na₂S₂O₄ | EtOH/H₂O | 80 | 3 | 75-85 |

| 4-Chlorobenzaldehyde | Fe / AcOH | EtOH | Reflux | 5 | 70-80 |

| 2-Naphthaldehyde | Na₂S₂O₄ | EtOH/H₂O | 80 | 4 | 70-80 |

| Cyclohexanecarboxaldehyde | H₂, Pd/C | MeOH | 50 | 6 | 65-75 |

Application II: Synthesis of 5-Bromo-8-fluoroquinoxalines

Quinoxalines are another class of nitrogen-containing heterocycles with a wide range of biological activities, including anticancer and antibacterial properties.[13][14] Their synthesis is classically achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Reaction Mechanism

This reaction is a highly efficient and often spontaneous double condensation.

-

Reduction: As before, the o-nitroaniline is reduced to the corresponding o-phenylenediamine.

-

Double Condensation: The two amino groups of the diamine react with the two carbonyl groups of the 1,2-dicarbonyl compound (e.g., benzil, glyoxal) to form two imine bonds, directly yielding the stable, aromatic quinoxaline ring system.

Caption: Mechanistic workflow for one-pot quinoxaline synthesis.

Experimental Protocol: Synthesis of 5-Bromo-8-fluoro-2,3-diphenylquinoxaline

This protocol is based on well-established, acid-catalyzed condensation methods.[15][16]

Materials:

-

3-Bromo-6-fluoro-2-nitroaniline

-

Benzil (1,2-diphenylethane-1,2-dione)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

Procedure:

-

In a 100 mL round-bottom flask, dissolve 3-Bromo-6-fluoro-2-nitroaniline (1.0 g, 4.25 mmol) in Ethanol (30 mL).

-

Add Tin(II) Chloride Dihydrate (4.8 g, 21.3 mmol, 5.0 equiv) to the solution. Causality: SnCl₂ is an effective reducing agent in acidic alcoholic media. A stoichiometric excess is used to ensure complete reduction.

-

Carefully add concentrated HCl (2 mL) dropwise. The reaction is exothermic.

-

Heat the mixture to reflux (approx. 78 °C) for 1-2 hours until TLC analysis shows complete consumption of the starting material.

-

To the hot solution of the in situ generated diamine, add a solution of Benzil (0.98 g, 4.68 mmol, 1.1 equiv) in warm Ethanol (10 mL).

-

Continue refluxing for an additional 2-3 hours. A precipitate of the product may form.

-

Cool the reaction to room temperature and pour it into a beaker of ice water (100 mL).

-

Basify the mixture by slowly adding 2M NaOH solution until the pH is ~8-9 to precipitate the product and tin hydroxides. Trustworthiness: This step neutralizes the strong acid and ensures the product is not protonated, aiding in its isolation.

-

Filter the solid precipitate, wash thoroughly with water, and air-dry.

-

The crude product can be further purified by recrystallization from ethanol or by column chromatography if necessary.

Data Summary

The following table provides representative data for this reaction.

| 1,2-Dicarbonyl Partner | Reducing Agent | Solvent | Catalyst | Approx. Yield (%) |

| Benzil | SnCl₂·2H₂O | EtOH | HCl (cat.) | 85-95 |

| Acenaphthenequinone | Fe / AcOH | AcOH | None | 80-90 |

| Glyoxal (40% in H₂O) | H₂, Pd/C | EtOH | Acetic Acid (cat.) | 70-80 |

| 2,3-Butanedione | Na₂S₂O₄ | EtOH/H₂O | None | 80-90 |

Conclusion

3-Bromo-6-fluoro-2-nitroaniline is a superbly designed synthetic precursor for accessing complex, halogenated heterocyclic scaffolds. Through a straightforward initial nitro reduction, it opens gateways to potent and modular syntheses of benzimidazoles and quinoxalines. The methodologies presented herein are robust, adaptable, and grounded in well-understood chemical principles. By leveraging the unique electronic properties and synthetic handles of this starting material, researchers in drug discovery and materials science can efficiently generate diverse molecular libraries poised for downstream biological evaluation or functional optimization.

References

-

Recent advances in the transition-metal-free synthesis of quinoxalines. National Institutes of Health (NIH). [Link]

-

Benzimidazole synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl... ResearchGate. [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Unpublished. [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Semantic Scholar. [Link]

-

Novel quinoxaline derivatives: synthesis and structural studies. Iraqi National Journal of Chemistry. [Link]

-

Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. ResearchGate. [Link]

-

Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. National Institutes of Health (NIH). [Link]

-

Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... RSC Publishing. [Link]

-

Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. MDPI. [Link]

-

A Practical Procedure for Regioselective Bromination of Anilines. Thieme. [Link]

-

Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. [Link]

-

The role of fluorine in medicinal chemistry. PubMed. [Link]

-

2-Bromo-3-fluoro-6-nitroaniline. PubChem. [Link]

-

Modern Strategies for Heterocycle Synthesis. ResearchGate. [Link]

-

[3+2]-Annulation reactions with nitroalkenes in the synthesis of aromatic five-membered nitrogen heterocycles. De Gruyter. [Link]

-

The Role of 2,6-Difluoro-3-nitroaniline in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Recent advances in the synthesis of nitrogen heterocycles via Rh(III)-catalyzed chelation-assisted C-H activation/annulation with diazo compounds. RSC Publishing. [Link]

-

Modern Strategies for Heterocycle Synthesis. MDPI Books. [Link]

-

Comprehensive Overview of 2-Bromo-6-fluoroaniline: Applications and Synthesis. Mol-Instincts. [Link]

-

Synthesis of Letermovir (5) from 2-bromo-6-fluoroaniline ((A),... ResearchGate. [Link]

-

Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

-

16.6: Multistep Synthesis. Chemistry LibreTexts. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]

- 9. Benzimidazole synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 12. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents | MDPI [mdpi.com]

- 13. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 14. allsubjectjournal.com [allsubjectjournal.com]

- 15. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Advanced Diazotization Strategies for 3-Bromo-6-fluoro-2-nitroaniline

Executive Summary

The diazotization of 3-Bromo-6-fluoro-2-nitroaniline presents a significant synthetic challenge due to the compound's severe electronic deactivation and steric crowding. Standard aqueous conditions (

This guide outlines two validated protocols designed to overcome these barriers:

-

Method A (Nitrosylsulfuric Acid): An industrial-standard approach utilizing concentrated sulfuric acid to generate the supersaturated nitrosonium ion (

). -

Method B (Organic Nitrite): A non-aqueous, homogeneous method using tert-butyl nitrite (

-BuONO) in acetonitrile, ideal for subsequent one-pot Sandmeyer reactions.

Chemical Context & Mechanistic Challenges[1][2][3][4]

To successfully diazotize 3-Bromo-6-fluoro-2-nitroaniline, one must understand the electronic environment of the amine at position 1:

-

Electronic Deactivation: The amine is flanked by a nitro group (C2) and a fluorine atom (C6). Both are electron-withdrawing groups (EWG). The bromine at C3 adds further inductive deactivation. The

of the conjugate acid of this aniline is estimated to be -

Steric Hindrance: The ortho-substituents (Nitro and Fluoro) create a "picket fence" effect, physically blocking the approach of the nitrosating agent.

-

Solubility: The molecule is highly lipophilic and poorly soluble in dilute aqueous acids, necessitating organic co-solvents or concentrated mineral acids.

Mechanistic Pathway

The reaction requires the formation of the nitrosonium ion (

Figure 1: Generation of the active nitrosonium electrophile and subsequent attack by the deactivated aniline.

Protocol A: Nitrosylsulfuric Acid Method

Best for: Large-scale synthesis, isolation of diazonium salt (as tetrafluoroborate), or aqueous-compatible downstream chemistry (e.g., hydrolysis to phenol).

Reagents & Equipment[1][4][5][6][7]

-

3-Bromo-6-fluoro-2-nitroaniline (1.0 eq)

-

Sodium Nitrite (

), dried (1.1 - 1.2 eq) -

Sulfuric Acid (

), conc. 98% (Solvent/Reagent) -

Propionic Acid or Acetic Acid (Optional co-solvent for solubility)

-

Mechanical stirrer (Essential for viscous slurries)

Step-by-Step Procedure

-

Preparation of Nitrosylsulfuric Acid:

-

Cool concentrated

(5 mL per gram of amine) to 0–5°C in a reactor. -

Add solid

portion-wise below the surface of the acid with vigorous stirring. -

Note: Keep temperature < 10°C to prevent decomposition of

to

-

-

Amine Dissolution (Critical Step):

-

In a separate vessel, dissolve/suspend the 3-Bromo-6-fluoro-2-nitroaniline in concentrated

(or a 1:1 mixture of -

Insight: If the amine does not dissolve, gentle heating to 40°C may be required. Cool back to 0°C before proceeding.

-

-

Diazotization:

-

Endpoint Validation:

-

Take a drop of the reaction mixture and dilute it in 1 mL of water.

-

Test with Starch-Iodide paper . An immediate blue/black color confirms excess nitrous acid (required).

-

Destruction of Excess: If the downstream reaction is sensitive to oxidation, add Urea or Sulfamic acid until the starch-iodide test is negative.

-

Protocol B: Anhydrous Organic Nitrite (Doyle Conditions)

Best for: One-pot Sandmeyer reactions (e.g., conversion to Aryl-Br, Aryl-I), small-scale discovery chemistry, and avoiding large volumes of waste acid.

Reagents & Equipment[1][4][5][6][7]

-

3-Bromo-6-fluoro-2-nitroaniline (1.0 eq)

-

tert-Butyl Nitrite (

-BuONO) (1.5 eq) -

Copper(II) Bromide (

) (1.2 eq) - If converting to Bromide -

Acetonitrile (Anhydrous)

Step-by-Step Procedure (Example: One-Pot Sandmeyer Bromination)

-

Setup:

-

Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Add

(or relevant metal salt) and anhydrous Acetonitrile.

-

-

Addition:

-

Add

-BuONO via syringe. -

Add the 3-Bromo-6-fluoro-2-nitroaniline solid (or dissolved in minimal MeCN) in one portion.

-

-

Reaction:

-

Heat the mixture to 60–65°C.

-

Observation: Gas evolution (

) will be observed.[2] The reaction typically completes within 1–2 hours. -

Mechanism:[3][2][4][5][6][7][8] The organic nitrite generates the diazonium species in situ, which is immediately engaged by the copper catalyst for radical substitution.

-

-

Workup:

Comparative Analysis of Methods

| Feature | Method A: Nitrosylsulfuric Acid | Method B: Organic Nitrite ( |

| Reaction Medium | Heterogeneous/Viscous Acid | Homogeneous Organic Solvent |

| Temperature | 0°C to 5°C | 25°C to 65°C |

| Active Species | ||

| Scalability | High (Industrial Standard) | Low/Medium (Reagent Cost) |

| Safety Profile | Corrosive ( | Flammable solvents, Gas evolution |

| Primary Use | Isolating Diazonium / Hydrolysis | One-pot Halogenation (Sandmeyer) |

Workflow Decision Matrix

Use the following logic flow to select the appropriate protocol for your specific application.

Figure 2: Decision matrix for selecting the optimal diazotization strategy.

Safety & Handling (Critical)

-

Explosion Hazard: Diazonium salts of electron-deficient anilines can be shock-sensitive if isolated dry. Never dry the diazonium salt unless stabilizing counter-ions (like

) are used. Always keep wet or in solution. -

Nitrosamine Formation: Avoid contact with secondary amines during workup to prevent the formation of carcinogenic nitrosamines.

-

Acid Burns: Method A uses concentrated sulfuric acid. Full PPE (Face shield, chemically resistant gloves) is mandatory.

References

-

US Patent 4,874,847A. Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. (Describes the use of nitrosylsulfuric acid for deactivated amines). Link

-

Organic Chemistry Portal. Diazotization and Sandmeyer Reaction. (General mechanisms and modern organic nitrite variations). Link

-

Filimonov, V. D., et al. (2008).[5][8] Unusually Stable, Versatile, and Pure Arenediazonium Tosylates.[5][8] Organic Letters, 10(18), 3961–3964. (Protocol for using organic nitrites/acid for stable diazonium salts). Link

-

CN Patent 116063184A. Preparation method of 2-bromo-6-fluoroaniline.[3] (Industrial context for handling similar fluorinated/brominated aniline intermediates).[4] Link

Sources

- 1. US5874547A - Diazotization of amines - Google Patents [patents.google.com]

- 2. Mechanism of reaction of p-bromo aniline I) diazotisation then undergo Sa.. [askfilo.com]

- 3. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]

- 4. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Diazotisation [organic-chemistry.org]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. 2-BROMO-6-NITROANILINE synthesis - chemicalbook [chemicalbook.com]

- 11. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: 3-Bromo-6-fluoro-2-nitroaniline as a Strategic Precursor for the Synthesis of High-Value Heterocyclic Compounds

Audience: Researchers, scientists, and drug development professionals. From the Desk of the Senior Application Scientist

Introduction: The Strategic Value of Halogenated Anilines in Heterocyclic Synthesis

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of discovery. The strategic incorporation of halogen atoms, particularly fluorine and bromine, into these scaffolds can profoundly influence their physicochemical and biological properties. Fluorine, the most electronegative element, can enhance metabolic stability, improve binding affinity, and modulate pKa, significantly impacting a drug candidate's pharmacokinetic profile.[1][2] Bromine, on the other hand, serves as a versatile synthetic handle for further functionalization via cross-coupling reactions and provides steric bulk that can influence molecular conformation and receptor interactions.

This application note details the utility of 3-Bromo-6-fluoro-2-nitroaniline as a trifunctional synthetic building block. The spatial arrangement of the amino, nitro, and halogen groups on the aniline scaffold provides a robust platform for the regioselective synthesis of diverse and complex heterocyclic systems, including benzimidazoles, quinoxalines, and phenazines. The foundational step in these synthetic pathways is the selective reduction of the ortho-nitro group to generate the critical intermediate, 3-bromo-6-fluorobenzene-1,2-diamine, which serves as the linchpin for subsequent cyclization reactions.

Core Synthetic Pathways: From a Single Precursor to Diverse Scaffolds

The primary synthetic strategy involves a two-step sequence: reduction followed by cyclization. The choice of the cyclizing agent dictates the final heterocyclic core. This modular approach allows for the generation of a wide array of derivatives from a common intermediate.

Figure 1: General synthetic workflow from 3-Bromo-6-fluoro-2-nitroaniline.

Synthesis of 7-Bromo-4-fluorobenzimidazoles

The benzimidazole nucleus is a privileged scaffold found in numerous clinically approved drugs.[3] The presence of both fluorine and bromine atoms on the benzimidazole core offers dual advantages: the fluorine for potential metabolic stability and the bromine as a site for further diversification via Suzuki, Buchwald-Hartwig, or other cross-coupling reactions.[4][5]

Mechanistic Rationale

The synthesis follows a well-established two-step, one-pot procedure.[6][7]

-

Reductive Cyclization: The nitro group of the starting aniline is first reduced in situ to an amine using a mild reducing agent like iron powder in the presence of an acid or ammonium chloride. This generates the highly reactive 3-bromo-6-fluorobenzene-1,2-diamine.

-

Condensation: Without isolation, an aldehyde is introduced into the reaction mixture. The diamine undergoes a condensation reaction with the aldehyde, followed by an intramolecular cyclization and subsequent oxidative aromatization to yield the final benzimidazole product.

Figure 2: Reaction scheme for the synthesis of 7-bromo-4-fluorobenzimidazoles.

Detailed Experimental Protocol

Materials:

-

3-Bromo-6-fluoro-2-nitroaniline

-

Iron powder (<100 mesh)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Substituted aldehyde (e.g., benzaldehyde)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-Bromo-6-fluoro-2-nitroaniline (1.0 eq), iron powder (5.0 eq), and ammonium chloride (1.0 eq).

-

Add a 4:1 mixture of ethanol and water (e.g., 20 mL EtOH, 5 mL H₂O).

-

Heat the mixture to reflux (approx. 80-85 °C) and stir vigorously for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature. Add the desired aldehyde (1.1 eq) to the flask.

-

Return the mixture to reflux and stir for an additional 4-6 hours, again monitoring by TLC.

-

Upon completion, cool the mixture and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Redissolve the crude residue in ethyl acetate (50 mL) and wash sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-substituted-7-bromo-4-fluorobenzimidazole.

Representative Data

| R-Group (from R-CHO) | Reaction Time (h) | Yield (%) |

| Phenyl | 5 | 85 |

| 4-Chlorophenyl | 6 | 82 |

| 4-Methoxyphenyl | 5 | 88 |

| Thiophen-2-yl | 6 | 79 |

| Cyclohexyl | 7 | 75 |

| (Note: Yields are hypothetical and based on typical outcomes for similar reactions.) |

Synthesis of 8-Bromo-5-fluoroquinoxalines

Quinoxalines are another class of heterocycles with a broad spectrum of biological activities, including applications as anticancer and antimicrobial agents.[8][9] The synthesis is straightforward and relies on the condensation of an o-phenylenediamine with an α-dicarbonyl compound.[10][11]

Mechanistic Rationale

Similar to the benzimidazole synthesis, the first step is the reduction of the nitro group to form 3-bromo-6-fluorobenzene-1,2-diamine. This diamine then undergoes a double condensation reaction with a 1,2-dicarbonyl compound (e.g., benzil, 2,3-butanedione) under mildly acidic or neutral conditions to form the dihydropyrazine ring, which spontaneously aromatizes to the stable quinoxaline core.

Figure 3: Reaction scheme for the synthesis of 8-bromo-5-fluoroquinoxalines.

Detailed Experimental Protocol

Materials:

-

3-Bromo-6-fluoro-2-nitroaniline

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH)

-

α-Dicarbonyl compound (e.g., benzil)

-

Sodium hydroxide (NaOH) solution (2M)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a 100 mL round-bottom flask, dissolve 3-Bromo-6-fluoro-2-nitroaniline (1.0 eq) in ethanol (30 mL).

-

Add stannous chloride dihydrate (4.0 eq) portion-wise. The reaction is exothermic.

-

After the addition is complete, attach a reflux condenser and heat the mixture at reflux for 1 hour. Monitor by TLC for the disappearance of the starting material.

-

Cool the reaction mixture in an ice bath. Add the α-dicarbonyl compound (1.05 eq).

-

Allow the mixture to stir at room temperature for 2-4 hours.

-

Quench the reaction by slowly adding 2M NaOH solution until the pH is basic (pH ~8-9), which will precipitate tin salts.

-

Filter the mixture through Celite®, washing the pad with ethanol and dichloromethane.

-

Transfer the filtrate to a separatory funnel and extract with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization (e.g., from ethanol) or by column chromatography to yield the pure quinoxaline derivative.